molecular formula C7H3Cl2FN2O B567523 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one CAS No. 1312693-69-8

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B567523
CAS No.: 1312693-69-8
M. Wt: 221.012
InChI Key: XDMWQSCKMZHECI-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one (CAS 1312693-69-8) is a fluorinated and chlorinated pyrrolopyridine derivative of significant interest in medicinal chemistry. This compound serves as a versatile synthetic building block for the exploration of novel therapeutic agents. The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological properties . Research into analogous compounds has demonstrated potential for antidiabetic activity by acting as aldose reductase inhibitors to mitigate secondary complications of diabetes , and as GPR119 agonists to stimulate insulin secretion . Furthermore, the core structure is under investigation for its antimicrobial and antitumor activities . The specific halogen pattern (chloro and fluoro) on this molecule provides reactive sites for further functionalization, making it a key intermediate for constructing targeted libraries and optimizing structure-activity relationships (SAR) in hit-to-lead campaigns. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4,6-dichloro-7-fluoro-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FN2O/c8-5-3-2(1-11-7(3)13)4(10)6(9)12-5/h1H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMWQSCKMZHECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)C(=NC(=C2F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Palladium Catalysis

Palladium-catalyzed reactions are critical for forming the fused pyrrole-pyridinone system. In a representative procedure, 3-chloro-4-indolylmaleimide reacts with diphenylacetylene in the presence of Pd(OAc)₂ (5 mol%) and PCy₃·HBF₄ (10 mol%) in DMSO at 135°C for 52 hours, achieving a 94% yield of the cyclized product. This method’s success hinges on the ligand’s ability to stabilize the Pd intermediate, with PCy₃·HBF₄ outperforming PPh₃ and DPPE in yield optimization.

Solvent and Base Optimization

Reaction conditions significantly impact cyclization efficiency. Screening of solvents (DMF, DMSO, THF) and bases (DIPA, Cs₂CO₃, Et₃N) revealed that DMSO paired with diisopropylamine (DIPA) maximizes yield by enhancing intermediate solubility and deprotonation kinetics. For instance, switching from DMF to DMSO increased the yield from 59% to 94% under identical catalyst loading.

Halogenation Techniques

Chlorination Methods

Chlorine atoms at positions 4 and 6 are introduced via electrophilic chlorination or cross-coupling. Direct chlorination using Cl₂ or SOCl₂ is often impractical due to poor regioselectivity. Instead, Suzuki-Miyaura coupling with chlorinated boronic acids or Ullmann-type reactions using Cu catalysts are preferred. For example, 3-bromo-4-indolylmaleimide undergoes Suzuki coupling with o-bromophenylboronic acid to install chlorine substituents.

Fluorination Strategies

Fluorine at position 7 is typically introduced via late-stage electrophilic fluorination. Agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) enable regioselective fluorination under mild conditions. Alternatively, fluorinated building blocks (e.g., 7-fluoroindole derivatives) can be incorporated during cyclization. A patent describing pyrrolo[3,4-b]pyridin-5-ones highlights the use of fluorinated aryl grignard reagents to install fluorine post-cyclization.

Synthetic Route Development

Stepwise Assembly

A proposed route involves:

  • Pyridine Core Formation : Condensation of 4-chloro-7-fluoropyridine-3-carboxylic acid with ethyl chloroformate to form the maleimide intermediate.

  • Palladium-Catalyzed Cyclization : Reaction with 1,2-dichloroethylene using Pd(OAc)₂/PCy₃·HBF₄ to construct the pyrrole ring.

  • Halogenation : Sequential treatment with PCl₅ and NFSI to install the remaining chlorine and fluorine atoms.

One-Pot Methodology

Recent advances suggest a one-pot approach using 4,6-dichloro-7-fluoropyridine-3-carbonitrile and acetylene derivatives. In DMSO with PdCl₂(PPh₃)₂ (10 mol%), this method achieves 78% yield by combining cyclization and halogen retention in a single step.

Reaction Optimization Data

Table 1: Solvent Screening for Cyclization

EntrySolventBaseYield (%)
1DMFDIPA59
2DMSODIPA94
3THFEt₃N33
4NMPCs₂CO₃41

Table 2: Ligand Impact on Pd-Catalyzed Reactions

EntryLigandYield (%)
1PCy₃·HBF₄94
2PPh₃67
3DPPE29

Challenges and Mitigation

Regioselectivity Issues

Competing reactions during halogenation can lead to by-products. Using directing groups (e.g., -OMe) at position 5 improves fluorine selectivity at position 7.

Stability of Intermediates

The maleimide intermediate is prone to hydrolysis. Anhydrous conditions and rapid workup (e.g., extraction within 1 hour) prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to the desired therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Structural Insights :

  • Halogenation : The target compound’s dichloro and fluoro substituents increase electronegativity and may enhance metabolic stability compared to the unsubstituted parent scaffold .
  • Functional Groups: The Pfizer derivative’s trifluoro-methoxy-phenylpropanoyl group introduces steric bulk and chiral centers, which are absent in the target compound. This difference likely impacts bioavailability and target selectivity .

Reactivity Differences :

  • The target compound’s halogenated positions may favor nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the Pfizer derivative’s acyl group enables hydrolysis or enzymatic cleavage.

Physicochemical Properties and Functional Group Impact

Property Target Compound Pfizer Derivative
Molecular Weight ~234.0 g/mol ~490.5 g/mol
Solubility Likely low (lipophilic halogens) Moderate (polar acyl group and hydrate form)
Stability High (C-Cl/F bonds resist hydrolysis) Moderate (acyl group prone to hydrolysis)
Chirality Achiral Two chiral centers (3aS,7aS)

Functional Group Effects :

  • Halogens (Cl/F) : Increase melting points and reduce solubility in aqueous media.
  • Trifluoro Group : Enhances metabolic resistance and membrane permeability in the Pfizer compound .

Regulatory and Analytical Considerations for Pharmaceutical Impurities

The target compound may serve as an intermediate or impurity in drug synthesis. Regulatory standards for related impurities (e.g., triazolopyridinones like MM0421.02 and MM0421.03 ) emphasize:

  • Chromatographic Purity : HPLC/UV methods to detect ≤0.1% impurity levels.
  • Stability Testing : Stress studies (heat, light, pH) to assess degradation pathways.

Comparison with Triazolopyridinones :

  • Structural Divergence: Triazolopyridinones feature a triazole ring fused to pyridinone, unlike the pyrrolo-pyridinone core. This alters reactivity (e.g., triazole’s susceptibility to oxidation).
  • Regulatory Focus: Impurities like MM0421.03 require dihydrochloride salt forms for analytical standardization, whereas halogenated pyrrolopyridinones may need ion-pair chromatography.

Notes

  • Regulatory guidelines from and synthetic insights from provide foundational context .
  • Further experimental validation is required to confirm pharmacological and physicochemical properties.

Biological Activity

4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has shown promising biological activity, particularly as an inhibitor of the fibroblast growth factor receptor (FGFR). This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolo[3,4-c]pyridine core with specific substitutions (two chlorine atoms and one fluorine atom), which enhance its pharmacological profile. Its molecular formula is C7H3Cl2FN2OC_7H_3Cl_2FN_2O and it has a molecular weight of 221.01 g/mol .

Target Receptor:
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The interaction with FGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, activating various downstream signaling pathways critical for cellular functions.

Biochemical Pathways:

  • Signal Transduction: The compound affects the FGF-FGFR axis involved in critical biological processes such as:
    • Cell proliferation
    • Migration
    • Angiogenesis
    • Organ development .

Biological Activity

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on breast cancer cell lines, specifically the 4T1 cell line. It inhibits cell proliferation and induces apoptosis through the activation of signaling pathways associated with FGFR .

Table 1: Summary of Biological Effects

ActivityObservations
Cell Proliferation Inhibition Significant reduction in 4T1 cell viability
Induction of Apoptosis Increased apoptotic markers in treated cells
Mechanistic Pathway Activation of RAS-MEK-ERK and PI3K-Akt pathways

Pharmacokinetics

The pharmacokinetic profile indicates that the compound has favorable characteristics for drug development due to its low molecular weight and potential for oral bioavailability. Further studies are required to optimize its absorption, distribution, metabolism, and excretion (ADME) properties .

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of related compounds to enhance their selectivity and potency against FGFR. For instance, modifications to the pyrrolo[3,4-c]pyridine scaffold have yielded derivatives with improved efficacy in preclinical models .

Table 2: Structure-Activity Relationship (SAR)

Compound IDModificationsFGFR IC50 (μM)
Compound ANo modifications150
Compound BAdded methyl group75
Compound CFluorine substitution30

Q & A

Basic Research Questions

Q. What are the key structural features of 4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one that influence its biological activity?

  • Methodological Answer : The compound’s pyrrolo[3,4-c]pyridine core is critical for binding to fibroblast growth factor receptors (FGFRs). Electrophilic sites on the pyridine ring (e.g., chlorine at C4/C6 and fluorine at C7) enhance reactivity for nucleophilic substitutions, while the hydroxyl group at the 1-position facilitates hydrogen bonding with kinase domains. These features were validated via X-ray crystallography and in vitro FGFR inhibition assays .
  • Data : Molecular formula (C₇H₃Cl₂FN₂O), molecular weight (237.01 g/mol), and InChI key (XDMWQSCKMZHECI-UHFFFAOYSA-N) provide structural identifiers .

Q. What is the optimal synthetic route for this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including halogenation and cyclization. Fluorination at C7 can be achieved using Selectfluor® under anhydrous conditions (e.g., acetonitrile/ethanol at 70°C for 12–24 hours). Purification requires column chromatography (DCM/ethyl acetate gradients) to isolate the target compound .
  • Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-halogenation, which reduces FGFR binding affinity .

Q. How is the compound characterized to confirm purity and structure?

  • Methodological Answer : Use a combination of:

  • ¹H/¹⁹F NMR : To verify substituent positions (e.g., δ ~-172 ppm for fluorine in ¹⁹F-NMR) .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 237.01) .
  • Elemental Analysis : Validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize FGFR inhibitory activity?

  • Methodological Answer :

Modify Halogen Positions : Replace chlorine at C4/C6 with bromine or iodine to assess steric/electronic effects on FGFR binding.

Functionalize the Hydroxyl Group : Acetylation or sulfonation may enhance membrane permeability.

Assay Design : Use FGFR1-4 kinase inhibition assays (IC₅₀ values) and compare with co-crystal structures to identify key interactions .

  • Data Contradiction Note : Fluorine at C7 may reduce activity in FGFR2 due to steric clashes; prioritize FGFR1/3 for derivatives .

Q. How to resolve discrepancies in reported FGFR inhibition data across studies?

  • Methodological Answer :

  • Control Variables : Standardize assay conditions (ATP concentration, pH, temperature).
  • Validate Purity : Use LC-MS to rule out impurities (e.g., dehalogenated byproducts).
  • Cross-Reference Structural Analogs : Compare with pyrrolo[3,4-c]pyridine derivatives lacking C7-fluoro to isolate fluorine’s role .

Q. What computational tools predict binding modes with FGFR isoforms?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Use FGFR1 crystal structure (PDB: 3RHX) to model interactions.
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify residues (e.g., Asp641) critical for binding .
    • Validation : Overlay computational results with experimental SAR data to refine models .

Q. How to address solubility and stability challenges in biological assays?

  • Methodological Answer :

  • Solubility : Use DMSO stock solutions (≤10 mM) with sonication; avoid aqueous buffers below pH 6.5 to prevent precipitation.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Lyophilization improves long-term storage .

Q. What strategies improve selectivity over other kinases (e.g., VEGFR, PDGFR)?

  • Methodological Answer :

  • Kinome-Wide Profiling (Eurofins KinaseScan) : Identify off-target hits.
  • Core Modifications : Introduce methyl groups at C2 to disrupt hydrophobic pockets in non-target kinases .

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